![molecular formula C10H12ClN3O B2942852 2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride CAS No. 2287300-62-1](/img/structure/B2942852.png)
2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2287300-62-1 . It has a molecular weight of 225.68 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(4-cyanobenzyl)acetamide hydrochloride . The InChI code is 1S/C10H11N3O.ClH/c11-5-8-1-3-9(4-2-8)7-13-10(14)6-12;/h1-4H,6-7,12H2,(H,13,14);1H .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a melting point of 215-218 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Synthesis and Chemical Studies
A series of compounds related to 2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride have been synthesized for various research purposes. For instance, a comprehensive study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, suggesting potential clinical applications (Werbel et al., 1986). Similarly, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide highlighted the methodological advancements in the production of such compounds, shedding light on their potential utility in various scientific contexts (Zhong-cheng & Wan-yin, 2002).
Analytical Applications
AMACE1, a compound closely related to 2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride, was synthesized for use in trace organic analysis. Its utility in coupling to model analytes for oxidative sugar damage to DNA underscores the compound's significance in analytical chemistry (Lu & Giese, 2000).
Metabolism Studies
Research into the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has provided insights into the biochemical interactions and pathways of related compounds. This includes their conversion into various metabolites and the enzymes involved in these processes, which are critical for understanding their biotransformation and potential toxicological implications (Coleman et al., 2000).
Agricultural Chemistry
The soil reception and activity of acetochlor and related chloroacetamide herbicides, as affected by wheat straw and irrigation, have been studied to optimize their use in agricultural settings. These studies provide valuable information on the environmental behavior and efficacy of such compounds in weed control (Banks & Robinson, 1986).
作用機序
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
2-amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-8-1-3-9(4-2-8)7-13-10(14)6-12;/h1-4H,6-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZBZROHOGRRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942769.png)
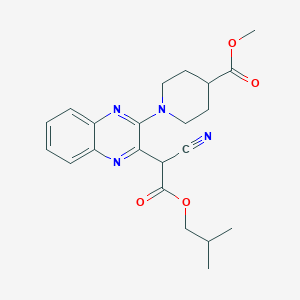
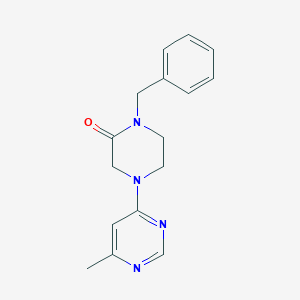
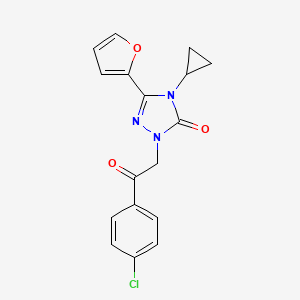
![6-(2-Chloropyridine-4-carbonyl)-9-methyl-6-azaspiro[3.5]nonane](/img/structure/B2942774.png)
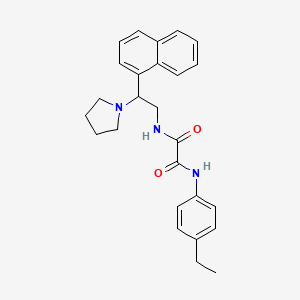
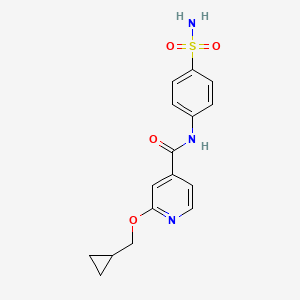
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
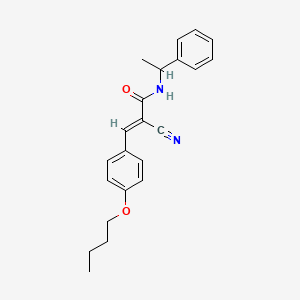
![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)
